(E)-tert-Butyl 2-benzylidenehydrazinecarboxylate
CAS No.:
Cat. No.: VC13295580
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2O2 |
|---|---|
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | tert-butyl N-[(E)-benzylideneamino]carbamate |
| Standard InChI | InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-13-9-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b13-9+ |
| Standard InChI Key | LKKATZANDADGPR-UKTHLTGXSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N/N=C/C1=CC=CC=C1 |
| Canonical SMILES | CC(C)(C)OC(=O)NN=CC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
(E)-tert-Butyl 2-benzylidenehydrazinecarboxylate (IUPAC name: tert-butyl (E)-2-benzylidenehydrazine-1-carboxylate) has the molecular formula C₁₂H₁₆N₂O₂ and a molar mass of 220.27 g/mol . Its structure consists of a hydrazine moiety where one nitrogen is bonded to a benzylidene group (C₆H₅–CH=) and the other is connected to a tert-butoxycarbonyl (Boc) protecting group. The E-configuration arises from the trans arrangement of the benzylidene and Boc groups across the hydrazine double bond .
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
The compound’s structure is validated by ¹H NMR, ¹³C NMR, and infrared (IR) spectroscopy. Key spectral data include:
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¹H NMR (400 MHz, CDCl₃): Signals at δ 8.15 (s, 1H, N=CH), 7.67–7.69 (m, 2H, aromatic), 7.34–7.43 (m, 3H, aromatic), and 1.48 (s, 9H, tert-butyl) .
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¹³C NMR (100 MHz, CDCl₃): Peaks at δ 153.2 (C=O), 144.1 (N=CH), 128.5–135.8 (aromatic carbons), and 28.1 (tert-butyl) .
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IR (film): Strong absorption at 1672 cm⁻¹ (C=O stretch) and 3215 cm⁻¹ (N–H stretch) .
The Boc group’s steric bulk enhances stability against hydrolysis, making the compound suitable for storage and further functionalization .
Synthesis and Reaction Mechanisms
Visible Light-Mediated Aerobic Oxidation
The synthesis of (E)-tert-butyl 2-benzylidenehydrazinecarboxylate is achieved through a photocatalytic method using methylene blue as a photosensitizer and 2,6-lutidine as a base . The reaction proceeds under aerobic conditions with blue LED irradiation (7 W, 8 hours), enabling oxidative cleavage of styrene derivatives to form hydrazones.
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Reagents: Aryl hydrazine (0.5 mmol), alkene (1.5 mmol), methylene blue (0.01 mmol), 2,6-lutidine (0.5 mmol) in acetonitrile (1.5 mL).
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Conditions: Stirring at room temperature under air, irradiated by blue LED.
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Workup: Extraction with ethyl acetate, column chromatography purification (petroleum ether/ethyl acetate = 3:1).
Table 2: Optimization of Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Light Source | Blue LED (7 W) | Maximizes photoactivation of methylene blue |
| Reaction Time | 8 hours | Completes C=C bond cleavage |
| Solvent | Acetonitrile | Enhances solubility of intermediates |
| Base | 2,6-Lutidine | Neutralizes acid byproducts |
Mechanistic Insights
The reaction mechanism involves:
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Photoexcitation: Methylene blue absorbs blue light, generating singlet oxygen (¹O₂) via energy transfer .
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Oxygen Insertion: ¹O₂ reacts with the alkene to form a dioxetane intermediate, which undergoes cleavage to yield carbonyl compounds.
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Hydrazone Formation: The carbonyl intermediate condenses with aryl hydrazines, followed by elimination of water to form the E-hydrazone .
The E-selectivity arises from the steric hindrance between the Boc group and the aromatic ring, favoring the trans configuration .
Applications in Organic Synthesis
Building Block for Heterocycles
(E)-tert-Butyl 2-benzylidenehydrazinecarboxylate serves as a precursor for:
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Pyrazoles: Cyclocondensation with 1,3-diketones forms pyrazole rings, common in drug scaffolds .
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Triazoles: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for click chemistry applications .
Protective Group Strategy
The Boc group shields the hydrazine nitrogen, permitting selective reactions at the benzylidene site. Deprotection under acidic conditions (e.g., HCl/dioxane) regenerates the free hydrazine for subsequent coupling .
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